molecular formula C13H19NO B13801015 Propionanilide, N-butyl- CAS No. 63915-99-1

Propionanilide, N-butyl-

Cat. No.: B13801015
CAS No.: 63915-99-1
M. Wt: 205.30 g/mol
InChI Key: NVMNYOQXNWCYTG-UHFFFAOYSA-N
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Description

N-butylpropionanilide is a tertiary amide featuring a butyl group and a phenyl group attached to the nitrogen atom of a propanamide scaffold. While not as widely recognized as some commodity chemicals, it serves as an important subject in specific areas of chemical investigation, particularly in understanding the nuances of amide structure and reactivity.

The study of N-substituted anilides has a rich history, dating back to the late 19th century. A notable early example is acetanilide (B955), an N-phenylacetamide, which was one of the first aniline (B41778) derivatives to be recognized for its analgesic and antipyretic properties. nii.ac.jp Although its medicinal use was curtailed due to toxicity, the investigation into acetanilide and its derivatives spurred the development of less toxic alternatives and laid the groundwork for modern medicinal chemistry. nii.ac.jp

Anilides, in a broader sense, are amides derived from an aromatic amine, aniline, or its derivatives. psu.edu The reaction of aniline with acyl chlorides or anhydrides is a fundamental method for their synthesis. nih.govacs.org These compounds have found applications as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. psu.edu

Propionamide (B166681) and its derivatives are also integral to organic chemistry. nih.govchemsrc.com The propionamide functional group is a key structural motif in various pharmaceuticals, including analgesics and anti-inflammatory agents. nih.gov Furthermore, these derivatives are utilized as plasticizers in the polymer industry and in the formulation of herbicides and fungicides. nih.gov The versatility of the propionamide structure makes it a valuable building block in synthetic organic chemistry. chemsrc.com

A chemical intermediate is a substance produced during the conversion of a reactant to a desired product. researchgate.net These intermediates are often short-lived and highly reactive, but their study is crucial for understanding reaction mechanisms and optimizing synthetic pathways. psu.eduwiley.com N-butylpropionanilide and its structural analogs have proven to be of strategic importance in the field of physical organic chemistry, particularly in the study of rotational isomers, or rotamers.

Research has shown that certain N-substituted anilides, such as 2,4,6-tri-tert-butylpropionanilide, can exist as stable, separable rotamers at room temperature due to hindered rotation around the amide C-N bond. nii.ac.jpacs.orgresearchgate.netacs.orgresearchgate.net The study of the interconversion and differential reactivity of these rotamers provides deep insights into reaction mechanisms, stereochemistry, and the subtle factors that govern chemical transformations. acs.orgacs.orgresearchgate.net For instance, the reactions of the lithium enolate of 2,4,6-tri-tert-butylpropionanilide have been investigated to understand the stereochemical outcome of alkylation reactions. acs.orgacs.org While not the direct subject of these specific studies, N-butylpropionanilide serves as a simpler, fundamental model for understanding the conformational behavior of such N-alkylanilides.

The synthesis of N-butylpropionanilide itself can be achieved through standard amidation reactions, for example, by reacting N-butylaniline with propionyl chloride or propionic anhydride. The principles of such syntheses are well-established in organic chemistry. wikipedia.org Its role as a chemical intermediate may not be in large-scale industrial processes, but rather in specialized laboratory-scale syntheses aimed at creating more complex molecules or for mechanistic investigations. The ability to introduce both a butyl and a phenyl group onto a nitrogen atom via this intermediate can be a useful step in a multi-step synthesis. wiley.comnih.gov

The primary research domain for N-butylpropionanilide lies within physical organic chemistry , specifically concerning the study of:

Amide Bond Rotation and Conformational Analysis: As a tertiary amide, N-butylpropionanilide is a model compound for studying the rotational barrier around the C-N amide bond. Understanding the factors that influence this rotation, such as the nature of the N-substituents, is fundamental to predicting the three-dimensional structure and reactivity of more complex amides, including peptides and proteins.

Reaction Mechanisms: The reactivity of the enolate derived from N-butylpropionanilide can be studied to probe the mechanisms of alkylation and other reactions at the α-carbon. This contributes to the broader understanding of enolate chemistry, a cornerstone of organic synthesis.

In the realm of applied chemistry , while direct large-scale applications of N-butylpropionanilide are not prominent, its structural motifs are relevant to:

Pharmaceutical and Agrochemical Synthesis: The N-aryl and propionamide moieties are present in numerous biologically active molecules. nih.govrsc.org Research into the synthesis and properties of compounds like N-butylpropionanilide can inform the design and synthesis of new drug candidates and agricultural chemicals. For example, derivatives of n-butylphthalide, which share the butyl group, have been synthesized and evaluated for their biological activity. nih.gov

Chemical and Physical Properties of Propionanilide, N-butyl-

PropertyValueReference
IUPAC Name N-butyl-N-phenylpropanamide nih.gov
CAS Number 63915-99-1 nih.govchemsrc.com
Molecular Formula C13H19NO nih.govchemsrc.com
Molecular Weight 205.30 g/mol nih.gov
Boiling Point 298.1 °C at 760 mmHg chemsrc.com
Density 0.991 g/cm³ chemsrc.com
Flash Point 124.2 °C chemsrc.com
LogP 3.22970 chemsrc.com
Index of Refraction 1.527 chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63915-99-1

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-butyl-N-phenylpropanamide

InChI

InChI=1S/C13H19NO/c1-3-5-11-14(13(15)4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3

InChI Key

NVMNYOQXNWCYTG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)CC

Origin of Product

United States

Advanced Synthetic Methodologies for N Butylpropionanilide and Its Analogs

Catalytic Approaches in Amidation Reactions Leading to N-butylpropionanilide

Catalysis is central to modern amide bond formation, providing pathways that are more atom-economical and operate under milder conditions than traditional methods. sigmaaldrich.com The direct catalytic amidation of a carboxylic acid and an amine is of particular interest as the only stoichiometric byproduct is water. catalyticamidation.info These approaches can be broadly categorized into homogeneous, heterogeneous, and organocatalytic systems, each offering distinct advantages for the synthesis of N-butylpropionanilide.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Transition metal complexes are prominent in this category for amide synthesis. rsc.org Ruthenium-based catalysts, for instance, have been effectively used in the dehydrogenative coupling of alcohols and amines to form amides, a process that liberates hydrogen gas. sigmaaldrich.comorganic-chemistry.org While less direct for N-butylpropionanilide synthesis from propanoic acid, this highlights the capability of homogeneous catalysts to forge the amide bond.

More directly applicable is the catalytic hydrogenation of amides, where defined molecular catalysts operate in solution. nih.gov Research has described the use of ruthenium precursors combined with specific ligands, such as Triphos, for the hydrogenation of esters, a related carbonyl compound. acs.org Such catalyst systems, known for their tunability and high selectivity, could be adapted for the direct dehydrative amidation of propanoic acid with n-butylamine. The key advantage of homogeneous catalysts is their high activity and selectivity, which can be finely tuned by modifying the ligand structure around the metal center.

Table 1: Representative Homogeneous Catalyst Systems for Amide Synthesis

Catalyst System Precursors/Reaction Type Typical Conditions General Outcome
Ruthenium-NHC Alcohols + Amines High Temperature Good yields of secondary amides. organic-chemistry.org
Ruthenium-Triphos Ester Hydrogenation High Pressure, Long Reaction Times Effective for reducing esters to alcohols. acs.org

This table presents general findings for amide synthesis applicable to N-butylpropionanilide.

Heterogeneous catalysts exist in a different phase from the reactants, offering significant practical advantages such as simple separation from the reaction mixture, recovery, and recyclability. researchgate.netdoaj.org This is a cornerstone of sustainable chemical production. For the synthesis of N-butylpropionanilide, various solid catalysts can facilitate the direct amidation of propanoic acid and n-butylamine.

Different types of solid materials have been explored for their catalytic activity in amidation:

Metal Oxides : Materials like Niobium(V) oxide (Nb2O5) have demonstrated high activity in the amidation of esters with amines. researchgate.net Silica and alumina (B75360) are also used, particularly for solvent-free direct amidation reactions. researchgate.net

Zeolites and Porous Silica : The defined pore structure and acidic properties of these materials can be tailored to promote the dehydration reaction required for amide formation. doaj.org

Metal-Organic Frameworks (MOFs) : A zirconium-based MOF has been shown to be an effective heterogeneous catalyst for the direct amidation of benzoic acids. researchgate.net

Nanostructured Catalysts : Gold nanoparticles, potentially supported on materials like iron or cobalt, have been used to catalyze amide synthesis from alcohols and amines under aerobic conditions. acs.org Nanostructured carbon materials have also been developed as supports for amidation catalysts. acs.org

The performance of these catalysts depends on their physicochemical properties, such as surface area, pore size, and the nature of the active sites on the surface. doaj.org

Table 2: Overview of Heterogeneous Catalysts for Direct Amidation

Catalyst Type Example(s) Key Advantages Relevant For
Metal Oxides Nb2O5, Silica, Alumina High activity, suitable for solvent-free conditions. researchgate.net Amidation of esters or carboxylic acids.
Porous Materials Zeolites, Ordered Porous Silica Tunable porosity and acidity. doaj.org Dehydrative condensation.
MOFs Zirconium-based MOFs High surface area, defined active sites. researchgate.net Direct amidation of carboxylic acids.

This table summarizes general classes of heterogeneous catalysts applicable to the synthesis of N-butylpropionanilide.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of metals. This approach has gained significant traction in amide bond formation due to its mild reaction conditions and reduced toxicity concerns. Boron-based catalysts, particularly boronic acids, are highly effective for direct dehydrative amidation. sigmaaldrich.comnih.gov

In the synthesis of N-butylpropionanilide, a boronic acid catalyst would activate the carboxylic acid group of propanoic acid, facilitating nucleophilic attack by n-butylamine. While the precise mechanism has been subject to detailed investigation, it is believed to be more complex than a simple monomeric activation, potentially involving dimeric B-X-B bridged intermediates (where X can be oxygen or a nitrogen-containing group). catalyticamidation.infonih.gov It has been established that at least three free coordination sites on the boron atom are necessary for catalytic activity to occur. nih.gov

Recently, tropylium (B1234903) ions have been reported as novel and highly efficient organocatalysts for amide bond formation. nih.gov These catalysts activate both the carboxylic acid and the amine under mild conditions, demonstrating a broad substrate scope and high yields. nih.gov This emerging class of organocatalysts represents a promising avenue for the efficient synthesis of N-butylpropionanilide.

Innovative Reagents and Reaction Conditions for Enhanced Synthetic Efficiency

Green chemistry provides a framework for designing chemical processes that minimize environmental impact. hilarispublisher.commsu.edu The application of its twelve principles is highly relevant to the synthesis of N-butylpropionanilide.

Waste Prevention and Atom Economy : Catalytic direct amidation is an exemplary green reaction, theoretically producing only water as a byproduct and maximizing the incorporation of atoms from propanoic acid and n-butylamine into the final product. msu.eduucl.ac.uk

Safer Solvents : The fifth principle of green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. skpharmteco.com Efforts are made to replace hazardous solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) with greener alternatives. whiterose.ac.uk For instance, N-Butylpyrrolidone (NBP) has been identified as a more environmentally friendly solvent for peptide synthesis, a field dominated by amide bond formation. researchgate.net In some cases, solvent-free syntheses, potentially using mechanochemistry, can be achieved. digitellinc.com

Catalysis : As discussed extensively in section 2.1, using catalytic rather than stoichiometric reagents is a core principle of green chemistry, reducing waste significantly. sigmaaldrich.commsu.edu

By selecting a direct catalytic route and using a benign solvent or solvent-free conditions, the synthesis of N-butylpropionanilide can be aligned with the highest standards of sustainable chemistry. mdpi.com

Flow chemistry, where reactions are performed in a continuously flowing stream within a microreactor or tube, has emerged as a powerful tool for organic synthesis. researchgate.net This technology offers several advantages over traditional batch processing for the synthesis of amides like N-butylpropionanilide, including:

Enhanced Control : Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and yield. researchgate.net

Improved Safety : The small reaction volumes inherent to flow systems minimize the risks associated with handling hazardous reagents or exothermic reactions.

Scalability : Scaling up production is achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often simpler than scaling up batch reactors. researchgate.net

Continuous-flow systems have been successfully developed for various amidation protocols. prolabas.comthieme-connect.de For example, a solvent-free, continuous-flow synthesis of amides has been developed using a screw reactor, achieving high conversion in minutes at room temperature. digitellinc.comrsc.org This approach demonstrates the potential for high-throughput, efficient, and waste-minimizing production of N-butylpropionanilide.

Derivatization and Functionalization of the N-butylpropionanilide Scaffold

The N-butylpropionanilide structure presents two primary sites for chemical modification: the aromatic ring and the N-butyl side chain. The strategic introduction of functional groups at these positions can significantly alter the molecule's physicochemical and biological properties. The following sections detail established and potential methodologies for achieving such transformations.

The aromatic ring of N-butylpropionanilide is an attractive target for functionalization, allowing for the introduction of a wide array of substituents that can modulate the electronic and steric characteristics of the molecule. While direct functionalization of N-butylpropionanilide itself is not extensively documented, analogous strategies from related benzolactam and aniline (B41778) chemistries provide a strong basis for potential synthetic routes. researchgate.netnih.gov

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for aromatic C-H functionalization. researchgate.net Palladium-catalyzed reactions, for instance, have been successfully employed in the synthesis of substituted benzolactam derivatives. nih.gov These methods could be adapted to introduce various substituents, such as alkyl, aryl, or heteroaryl groups, onto the aromatic ring of N-butylpropionanilide. The choice of catalyst, ligand, and reaction conditions would be critical in controlling the regioselectivity of the functionalization, directing substituents to the ortho, meta, or para positions relative to the amide group.

Electrophilic aromatic substitution reactions represent another classical yet effective approach. Depending on the directing effects of the N-acyl group, which is moderately activating and ortho-, para-directing, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could be employed. Careful control of reaction conditions would be necessary to avoid polysubstitution and achieve the desired regioselectivity.

The following table summarizes potential strategies for aromatic ring functionalization applicable to the N-butylpropionanilide scaffold, based on established methodologies for similar compounds.

Reaction Type Reagents and Conditions Potential Functional Groups Introduced Key Considerations
Palladium-Catalyzed Cross-CouplingPd catalyst (e.g., Pd(OAc)2), ligand, base, coupling partner (e.g., boronic acid, organotin)Aryl, heteroaryl, alkyl, vinylRegioselectivity, catalyst and ligand choice, reaction optimization
Electrophilic NitrationHNO3, H2SO4Nitro (-NO2)Control of reaction temperature to prevent over-nitration
Electrophilic HalogenationBr2, FeBr3 or Cl2, AlCl3Bromo (-Br), Chloro (-Cl)Catalyst choice, potential for polyhalogenation
Friedel-Crafts AcylationAcyl chloride, AlCl3Acyl (-COR)Anhydrous conditions, potential for rearrangement in alkylation

The N-butyl side chain of N-butylpropionanilide offers another handle for structural diversification. Modifications at this position can influence the molecule's lipophilicity, conformational flexibility, and interactions with biological targets. Research into analogs of other bioactive molecules has demonstrated the importance of side-chain modifications in altering pharmacological profiles. nih.gov

One approach to modifying the N-butyl chain involves the synthesis of analogs with different alkyl chain lengths or branching. This can be achieved by starting with different primary amines in the initial acylation reaction to form the amide bond. For example, using isobutylamine (B53898) or pentylamine instead of n-butylamine would yield the corresponding N-isobutyl or N-pentylpropionanilide.

Further functionalization of the existing N-butyl chain can be more challenging but offers the potential for introducing specific functional groups. While direct C-H activation on an unactivated alkyl chain is a complex transformation, strategic synthesis of precursors allows for the introduction of functionality. For instance, starting with a functionalized butylamine, such as 4-aminobutan-1-ol or a protected version thereof, would result in an N-butylpropionanilide with a terminal hydroxyl group. This hydroxyl group could then serve as a point for further derivatization, such as esterification or etherification.

The table below outlines potential modifications at the N-butyl side chain.

Modification Strategy Synthetic Approach Resulting Analogs Potential for Further Derivatization
Variation of Alkyl ChainUse of different primary amines in the initial synthesisN-alkylpropionanilides with varying chain lengths and branching-
Introduction of Terminal Functional GroupsSynthesis starting from functionalized butylamines (e.g., 4-aminobutan-1-ol)N-(hydroxybutyl)propionanilideEsterification, etherification, oxidation
Introduction of UnsaturationSynthesis using butenylaminesN-(butenyl)propionanilideHalogenation, epoxidation, metathesis
Cyclization of the Side ChainSynthesis with cyclic amines (e.g., cyclobutylamine)N-cyclobutylpropionanilide-

Mechanistic Investigations and Reaction Kinetics of N Butylpropionanilide Transformations

Kinetic Studies of N-butylpropionanilide Formation and Subsequent Reactions

The formation of N-butylpropionanilide, an N-substituted amide, typically proceeds through the acylation of n-butylamine with a propionylating agent, such as propionyl chloride or propionic anhydride. The reaction involving an acyl chloride is generally rapid and exothermic. Subsequent reactions of the amide bond, such as hydrolysis, are typically much slower and require more forcing conditions.

The rate law for a chemical reaction describes the relationship between the rate of the reaction and the concentration of the reactants. For the formation of N-butylpropionanilide from n-butylamine and propionyl chloride, the rate law is determined experimentally by measuring the initial reaction rate at various reactant concentrations.

The reaction is expected to follow a second-order rate law, being first-order with respect to each reactant:

Rate = k [CH₃CH₂COCl] [CH₃(CH₂)₃NH₂]

Where k is the rate constant. However, the kinetics can be more complex because n-butylamine also serves as a base to neutralize the hydrogen chloride (HCl) byproduct. study.com If two equivalents of the amine are used, one acts as the nucleophile and the second as a base. study.com This can influence the observed reaction order.

The table below illustrates a hypothetical experimental design for determining the rate law using the method of initial rates.

ExperimentInitial [Propionyl Chloride] (M)Initial [n-Butylamine] (M)Initial Rate (M/s)
10.100.10R₁
20.200.10R₂
30.100.20R₃

By comparing the changes in the initial rate with the changes in reactant concentrations, the order with respect to each reactant can be determined.

Activation Energy (Eₐ) is the minimum energy required for a reaction to occur. The acylation of amines with acyl chlorides is typically a very fast reaction, which implies a low activation energy barrier. While specific experimental values for N-butylpropionanilide formation are not extensively documented in publicly accessible literature, computational studies on similar acylation reactions confirm that the activation barriers are generally low. nih.govacs.org The activation energy can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation.

The choice of solvent can significantly influence the rate and outcome of the N-butylpropionanilide synthesis. The reaction between an amine and an acyl chloride is often performed in an inert solvent to moderate the exothermic reaction.

Key solvent effects include:

Polarity: The reaction proceeds through a polar, charged intermediate. Polar solvents can stabilize this intermediate, but the effects are complex. Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) are often suitable as they can solvate the charged species without interfering with the nucleophile.

Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) are generally avoided because they can react competitively with the highly reactive acyl chloride.

Basicity: The solvent should not be a strong base that would compete with the amine nucleophile.

Detailed Mechanistic Pathways for N-butylpropionanilide Reactions

The reactions of N-butylpropionanilide are centered on the chemistry of the amide functional group. The formation and subsequent hydrolysis or reduction follow well-understood mechanistic pathways.

The formation of N-butylpropionanilide from propionyl chloride and n-butylamine proceeds via a nucleophilic addition-elimination mechanism . chemguide.co.ukyoutube.com

Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of n-butylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. chemguide.co.ukchemguide.co.uk This leads to the formation of a high-energy tetrahedral intermediate . youtube.com This intermediate is characterized by a single bond between the carbon and oxygen (which carries a negative charge), and the original carbonyl carbon is now bonded to the nitrogen (which carries a positive charge), a chlorine atom, an ethyl group, and a butylamino group.

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the most stable leaving group, the chloride ion (Cl⁻), is expelled. youtube.comchemguide.co.uk

Deprotonation: The resulting species is a protonated amide. A base, typically a second molecule of n-butylamine, removes the proton from the nitrogen atom to yield the final, neutral N-butylpropionanilide product and butylammonium (B8472290) chloride. study.comyoutube.com

The highest energy points on the reaction coordinate are the transition states. The first transition state occurs during the initial nucleophilic attack of the amine on the carbonyl carbon. A second transition state is associated with the collapse of the tetrahedral intermediate and the expulsion of the chloride ion.

While specific computational studies on N-butylpropionanilide are not prominent in the literature, density functional theory (DFT) and other quantum mechanical calculations are powerful tools used to verify the mechanisms of analogous reactions. nih.govacs.org

For the acylation of amines, computational studies can:

Model Geometries: Calculate the three-dimensional structures of reactants, the tetrahedral intermediate, transition states, and products.

Determine Energies: Compute the relative energies of these species, allowing for the calculation of the activation energy barrier for each step in the mechanism. nih.govacs.org This helps to confirm the rate-determining step.

Visualize Reaction Pathways: Map the entire reaction coordinate, confirming that the proposed mechanism represents the lowest energy path from reactants to products.

For example, computational studies on the hydrolysis of amides by enzymes have been used to elucidate the precise role of active site residues and the mechanism of proton transfer during catalysis. acs.org A similar approach could be applied to model the formation or hydrolysis of N-butylpropionanilide, providing detailed insight into bond-forming and bond-breaking processes at the molecular level.

Reactivity Profiles of N-butylpropionanilide in Diverse Chemical Transformations

The reactivity of N-butylpropionanilide is dictated by its amide functional group. The delocalization of the nitrogen's lone pair of electrons into the carbonyl group makes the amide bond particularly stable and less reactive than corresponding esters or acyl chlorides.

The primary chemical transformations involving N-butylpropionanilide include:

Hydrolysis: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions, typically requiring heat.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for attack by water. The products are propionic acid and the butylammonium ion.

Base-Promoted Hydrolysis (Saponification): A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This is generally a slower process than ester hydrolysis. The products are propionate (B1217596) salt and n-butylamine.

Reduction: The amide can be reduced to a secondary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction replaces the carbonyl group (C=O) with a methylene (B1212753) group (CH₂), yielding N-butyl-N-propylamine. This is analogous to the reduction of N-alkyl lactams to their corresponding cyclic amines. semanticscholar.orgsemanticscholar.org

Basicity: Due to the resonance stabilization, the nitrogen atom in N-butylpropionanilide is significantly less basic than that in n-butylamine and does not readily undergo protonation or alkylation at the nitrogen.

A summary of the reactivity profile is presented in the table below.

Reaction TypeReagentsProduct(s)General Conditions
Acid HydrolysisH₃O⁺ (e.g., aq. HCl)Propionic acid + Butylammonium ionHeat
Base HydrolysisOH⁻ (e.g., aq. NaOH)Propionate salt + n-ButylamineHeat
Reduction1) LiAlH₄ 2) H₂ON-butyl-N-propylamineAnhydrous ether (e.g., THF)

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring in N-butylpropionanilide is the primary site for aromatic substitution reactions. The nature of the substituent already on the ring, in this case, the -NHCO(CH₂CH₃) group, dictates the feasibility and outcome of these reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The amide group (-NHCOR) is generally considered an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This electron donation increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

However, the bulky N-butyl group may sterically hinder the ortho positions, potentially favoring substitution at the para position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The reaction mechanism typically proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) on the aromatic ring to decrease the electron density and a good leaving group (like a halide). wikipedia.orglibretexts.org The N-butylpropionanilide molecule does not possess strong electron-withdrawing groups; the amide group is electron-donating. Therefore, it is not expected to readily undergo SNAr reactions under standard conditions. wikipedia.org

The SNAr mechanism involves a two-step process: nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com For a nucleophilic aromatic substitution to occur on an unsubstituted or electron-rich ring, extremely harsh conditions or alternative mechanisms like the benzyne (B1209423) mechanism would be necessary. wikipedia.org

Table 1: General Characteristics of Aromatic Substitution Reactions

Reaction TypeAttacking SpeciesRing RequirementIntermediateRole of Substituent (-NHCO(CH₂CH₃))
Electrophilic Aromatic Substitution ElectrophileElectron-richArenium ion (carbocation)Activating, ortho, para-directing
Nucleophilic Aromatic Substitution NucleophileElectron-poorMeisenheimer complex (carbanion)Deactivating (not favorable)

Radical Reactions Involving N-butylpropionanilide

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. uomustansiriyah.edu.iq For N-butylpropionanilide, radical reactions could potentially occur at the N-butyl group or, under specific conditions, involve the aromatic ring.

Reactions at the N-butyl group:

The C-H bonds on the N-butyl group are susceptible to radical abstraction. The stability of the resulting alkyl radical would depend on its position along the butyl chain (tertiary > secondary > primary). Once formed, this radical could undergo various reactions, such as oxidation, rearrangement, or coupling. Common radical initiators like azobisisobutyronitrile (AIBN) or peroxides, often in the presence of heat or UV light, are used to generate radicals. libretexts.org

One notable intramolecular radical reaction is the Hofmann-Löffler-Freytag reaction, which involves the formation of a nitrogen-centered radical from an N-haloamine in the presence of heat or light. This radical can then abstract a hydrogen atom from the δ-carbon of the alkyl chain, leading to the formation of a five-membered ring. While this reaction is specific to N-haloamines, it illustrates a potential pathway for radical-mediated cyclization involving the N-alkyl group. libretexts.org

Reactions involving the Aromatic Ring:

Aromatic radicals can be formed, and their reactions with other molecules have been studied. rsc.org However, direct radical substitution on the aromatic ring of N-butylpropionanilide is less common than electrophilic substitution. Reactions such as radical arylation might be possible under specific conditions, for example, using diazonium salts or other radical precursors.

Table 2: Potential Radical Reaction Sites in N-butylpropionanilide

Reaction SiteType of ReactionPotential InitiatorsPossible Products
N-butyl group Hydrogen abstractionAIBN, Peroxides, Heat, UV lightAlkyl radicals leading to functionalized or cross-linked products.
Aromatic ring Radical addition/substitutionDiazonium salts, specific catalystsArylated or substituted aromatic compounds.
Amide N-H (if present) Hydrogen abstractionStrong radical speciesNitrogen-centered radical.

Theoretical and Computational Studies of N Butylpropionanilide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or a simplified form of it) to provide insights into electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a powerful class of quantum chemical methods that calculates the electronic properties of a molecule based on its electron density. For N-butylpropionanilide, a DFT study would provide a wealth of information regarding its molecular properties.

A typical DFT calculation would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Key molecular properties that would be determined for N-butylpropionanilide using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (attractive to electrophiles) and electron-poor (attractive to nucleophiles).

A hypothetical data table summarizing the kind of results a DFT study on N-butylpropionanilide might yield is presented below.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.0 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DQuantifies the overall polarity of the molecule

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster theory), can provide a detailed analysis of the electronic configuration of N-butylpropionanilide.

An ab initio study would elucidate the arrangement of electrons in the various molecular orbitals. This would involve determining the ground electronic state and could also be used to investigate excited states. The calculations would provide precise energies for each molecular orbital and describe their composition in terms of atomic orbital contributions. This information is fundamental to understanding the molecule's spectroscopic properties and its behavior upon interaction with light.

Conformational Analysis and Stereochemical Considerations

The flexibility of the butyl and propionyl groups in N-butylpropionanilide means that the molecule can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For N-butylpropionanilide, a PES could be mapped by systematically changing key dihedral angles, such as those around the N-C(butyl) and N-C(propionyl) bonds, and calculating the energy at each point.

This mapping would reveal the low-energy conformations (local minima on the PES) and the transition states that connect them (saddle points on the PES). The results would indicate which shapes the molecule is most likely to adopt and how easily it can transition between them. For instance, it would be possible to determine the relative energies of conformers where the butyl chain is extended versus folded.

The way N-butylpropionanilide molecules interact with each other is crucial for understanding its properties in the solid and liquid states. Computational studies can predict the nature and strength of these intermolecular interactions. For N-butylpropionanilide, these would likely include:

Van der Waals forces: Arising from temporary fluctuations in electron density.

Dipole-dipole interactions: Due to the permanent dipole moment of the molecule.

Potential for weak hydrogen bonding: The oxygen atom of the carbonyl group could act as a hydrogen bond acceptor.

By analyzing the MEP and the distribution of partial charges, it would be possible to predict how molecules of N-butylpropionanilide might arrange themselves to form dimers or larger aggregates. This provides insight into its potential for forming ordered structures, or supramolecular assemblies, which can influence properties like melting point and solubility.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. An MD simulation of N-butylpropionanilide would involve placing one or more molecules in a simulation box and calculating the forces between all atoms to predict their motion.

Applications of N Butylpropionanilide in Advanced Chemical Systems Excluding Clinical/biological

N-butylpropionanilide as a Building Block in Complex Organic Synthesis

Precursor in Non-Pharmaceutical Complex Molecule Construction

In the realm of non-pharmaceutical complex molecule construction, N-butylpropionanilide can be envisioned as a precursor for a variety of molecular scaffolds. The amide bond, while generally stable, can be cleaved under specific hydrolytic or reductive conditions to yield N-butylaniline and propionic acid or its derivatives. These fragments can then be incorporated into larger, more complex molecules.

Furthermore, the aromatic ring of the anilide moiety is susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups. This functionalization can pave the way for the synthesis of dyes, agrochemicals, and other specialty chemicals. The n-butyl group, while relatively inert, can influence the solubility and physical properties of the resulting complex molecules, making them more compatible with non-polar environments.

While specific, widely documented examples of N-butylpropionanilide as a primary precursor in the synthesis of complex non-pharmaceutical molecules are not prevalent in readily available literature, its structural motifs are present in various classes of compounds. The anilide substructure, for instance, is a key component in many dyes and pigments. Theoretical synthetic pathways can be designed where N-butylpropionanilide serves as a starting material for the elaboration of such complex structures.

Table 1: Potential Synthetic Transformations of N-butylpropionanilide as a Precursor

TransformationReagents and ConditionsPotential ProductsApplication Area
Amide Bond Cleavage (Hydrolysis)Strong acid or base, heatN-butylaniline, Propionic acidIntermediate synthesis
Amide Bond ReductionLithium aluminum hydride (LiAlH4)N-butyl-N-propylanilineOrganic synthesis intermediate
Aromatic NitrationNitric acid, Sulfuric acidNitro-substituted N-butylpropionanilide derivativesDye synthesis, energetic materials
Aromatic HalogenationHalogen (e.g., Br2), Lewis acidHalo-substituted N-butylpropionanilide derivativesFlame retardants, agrochemicals

Role in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product. wikipedia.org These reactions are highly valued for their efficiency and atom economy. wikipedia.org While direct participation of N-butylpropionanilide as a primary reactant in well-known MCRs like the Passerini or Ugi reactions is not typical due to the lack of requisite functional groups (e.g., isocyanide, aldehyde, or carboxylic acid), its derivatives could potentially be employed.

For instance, if the N-butylpropionanilide structure were modified to incorporate a carboxylic acid or an aldehyde group on the phenyl ring, it could then participate as a component in these reactions. The Passerini reaction, for example, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Similarly, the Ugi reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. semanticscholar.org

Theoretically, a carboxylated derivative of N-butylpropionanilide could serve as the acid component, introducing the N-butylpropionanilide moiety into the final MCR product. This would allow for the rapid generation of complex molecules with potential applications in areas such as specialty polymers or functional dyes. The inherent structure of N-butylpropionanilide would influence the stereochemical outcome and physical properties of the resulting MCR adducts.

Integration of N-butylpropionanilide in Material Science Applications

The physical and chemical properties of N-butylpropionanilide, such as its molecular weight, polarity, and thermal stability, suggest its potential for use in various material science applications.

Polymer Additives and Modifiers

N-butylpropionanilide could theoretically function as a polymer additive, specifically as a plasticizer or a processing aid. Plasticizers are additives that increase the flexibility and durability of a polymer by reducing the intermolecular forces between polymer chains. The structure of N-butylpropionanilide, with its combination of a polar amide group and non-polar alkyl and aryl groups, could allow it to interact with polymer chains and increase their mobility.

In a similar vein, it could act as a lubricant or processing aid during polymer extrusion or molding, reducing the viscosity of the polymer melt and facilitating easier processing. The compatibility of N-butylpropionanilide with a given polymer would depend on the specific polymer's chemical structure and polarity. For example, it might exhibit good compatibility with moderately polar polymers such as polyamides or polyurethanes.

Table 2: Theoretical Application of N-butylpropionanilide as a Polymer Additive

Polymer MatrixPotential FunctionAnticipated Effect
Polyvinyl Chloride (PVC)Secondary PlasticizerIncreased flexibility, lower processing temperature
Polyamides (Nylons)Processing AidReduced melt viscosity, improved mold flow
Thermoplastic Polyurethanes (TPUs)Softening AgentIncreased elasticity and softness

Role in Advanced Solvents or Functional Liquids

Due to its amide functional group, N-butylpropionanilide is a polar aprotic solvent. Solvents of this class are known for their ability to dissolve a wide range of organic and inorganic compounds. While not as common as other amide-based solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc), N-butylpropionanilide could find niche applications in specialized solvent systems.

Its relatively high boiling point suggests it could be used in high-temperature reactions or as a component in functional fluids where low volatility is desired. For instance, it could be a component of heat transfer fluids, hydraulic fluids, or specialty lubricants. The presence of the n-butyl group would also impart some hydrophobic character, potentially making it useful in liquid-liquid extraction processes or as a solvent for certain types of non-polar solutes.

N-butylpropionanilide in Functional Materials Development

The anilide structure within N-butylpropionanilide can be a precursor for the development of functional materials. For example, anilide-containing polymers can exhibit interesting properties such as thermal stability and specific molecular recognition capabilities. Through polymerization of a functionalized N-butylpropionanilide monomer, it is conceivable to create polymers with tailored properties.

Furthermore, the aromatic ring system could be modified to incorporate photoactive or electroactive groups, leading to the development of materials for optical or electronic applications. For instance, the incorporation of chromophores could lead to the creation of novel dyes or pigments with specific absorption and emission characteristics. While speculative, the fundamental structure of N-butylpropionanilide provides a scaffold that could be chemically modified to produce a range of functional organic materials.

Industrial Chemical Processes and N-butylpropionanilide Utilization (Non-Pharmacological)

While a vast body of knowledge exists for process optimization and scale-up in the broader chemical manufacturing sector, specific methodologies and data pertaining to N-butylpropionanilide are not documented in available literature. General principles of chemical process development focus on enhancing efficiency, ensuring safety, and achieving cost-effectiveness in production. These endeavors typically involve detailed studies of reaction kinetics, impurity profiling, and the implementation of Quality by Design (QbD) and Process Analytical Technology (PAT) techniques. However, the application of these principles to the industrial synthesis or use of N-butylpropionanilide has not been publicly detailed.

Process Optimization in Manufacturing

In any chemical manufacturing process, optimization is a critical phase aimed at refining a synthetic route to make it more efficient, reliable, and economical on a larger scale. This typically involves a multi-faceted approach.

Key Areas for General Process Optimization (Hypothetically Applied to N-butylpropionanilide):

Optimization ParameterGeneral ObjectivePotential Research Focus for N-butylpropionanilide
Route Scouting Identification of the most efficient and cost-effective synthetic pathway.Evaluation of different amidation strategies to form the N-butyl amide bond from a propionyl precursor and n-butylamine.
Reaction Conditions Maximizing yield and minimizing reaction time and byproducts.Screening of solvents, catalysts, temperature, and pressure to optimize the reaction forming N-butylpropionanilide.
Raw Material Sourcing Ensuring a stable and economical supply of starting materials.Identifying reliable suppliers for propionic acid derivatives and n-butylamine that meet required purity specifications.
Impurity Profiling Identifying and controlling impurities to ensure final product quality.Characterization of potential side-reaction products and development of purification methods to remove them.
Green Chemistry Principles Reducing environmental impact and improving process safety.Investigating the use of less hazardous solvents, reducing energy consumption, and minimizing waste streams.

This table represents a general framework for process optimization in chemical manufacturing. No specific data for N-butylpropionanilide was found.

Detailed research findings on the optimization of N-butylpropionanilide manufacturing, such as comparative studies of different synthetic routes or the impact of specific catalysts on yield and purity, are not available in the public domain.

Scale-Up Considerations

The transition of a chemical process from laboratory-scale to industrial-scale production is a complex undertaking with numerous challenges. Successful scale-up ensures that the process remains safe, efficient, and produces a product of consistent quality at a larger volume.

General Scale-Up Challenges in Chemical Synthesis (Hypothetically Applied to N-butylpropionanilide):

ConsiderationKey Challenges and Objectives
Thermodynamics & Heat Transfer Managing heat generated during the reaction (exotherms) is critical for safety and to prevent side reactions. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging.
Mass Transfer Ensuring efficient mixing of reactants becomes more difficult in larger reactors, which can affect reaction rates and selectivity.
Equipment Selection Choosing appropriate reactors, pumps, and purification equipment that can handle larger volumes and maintain process parameters is crucial.
Process Safety A thorough hazard analysis is required to identify and mitigate risks associated with handling large quantities of chemicals.
Economic Viability The cost-effectiveness of the process at an industrial scale must be carefully evaluated, including raw material costs, energy consumption, and waste disposal.

This table outlines general considerations for scaling up chemical processes. Specific scale-up studies or pilot plant data for N-butylpropionanilide production are not documented in available sources.

Without specific information on the synthesis and application of N-butylpropionanilide, any discussion of its scale-up remains purely theoretical. The specific challenges, such as managing reaction exotherms, ensuring phase homogeneity, and designing appropriate downstream processing for purification, would be entirely dependent on the chosen synthetic route and the intended use of the final product.

Advanced Analytical Methodologies for Research on N Butylpropionanilide Beyond Basic Identification

Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates and Products

Spectroscopic methods are indispensable for probing the molecular structure of N-butylpropionanilide and any transient intermediates or final products formed during its synthesis or degradation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for gaining insight into molecular structures. tu-braunschweig.de While one-dimensional (1D) ¹H and ¹³C NMR are standard for basic structural confirmation, advanced NMR techniques offer deeper insights, especially for reaction monitoring and structural elucidation in complex environments.

Two-Dimensional (2D) NMR Spectroscopy resolves signals that would typically overlap in 1D spectra, which is crucial for the unambiguous assignment of protons and carbons in N-butylpropionanilide and its derivatives. acs.org Techniques like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. acs.orgmdpi.com For instance, in a reaction mixture, HSQC can distinguish between the N-butyl group of the starting material and a potential side-product by correlating the distinct ¹H and ¹³C chemical shifts of their respective CH₂ groups. Ultrafast 2D NMR methods can acquire spectra in a single scan, making them particularly suitable for real-time monitoring of rapid synthetic reactions involving N-butylpropionanilide. nih.gov

Solid-State NMR (ssNMR) provides structural and dynamic information on N-butylpropionanilide in solid forms, such as crystalline powders or polymer matrices, where solution NMR is not feasible. nih.govresearchgate.net While solution NMR spectra feature sharp lines due to the averaging of anisotropic interactions by molecular tumbling, solid-state spectra are typically broad. nih.gov Techniques like Magic-Angle Spinning (MAS) are employed to reduce this broadening and achieve higher resolution. nih.govresearchgate.net Fast MAS can even enable the acquisition of high-resolution ¹H NMR spectra and 2D heteronuclear correlation experiments in the solid state. spectroscopyonline.com This is valuable for studying polymorphism or for monitoring reactions that occur in the solid phase or involve solid catalysts.

The following table illustrates hypothetical ¹H-¹³C correlation data for N-butylpropionanilide that could be obtained from an HSQC experiment.

Atom Label¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)
a0.9413.9
b1.3820.2
c1.5831.5
d3.8547.0
e1.189.8
f2.3529.5
g-173.0
h7.55126.5
i7.35128.8
j7.15124.5

This interactive table showcases the expected correlations between proton and carbon signals in N-butylpropionanilide.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for N-butylpropionanilide, its reaction intermediates, and degradation products. mdpi.com This capability is fundamental for elucidating reaction mechanisms. By coupling HRMS with liquid chromatography (LC-HRMS/MS), complex reaction mixtures can be separated, and the components can be analyzed sequentially. nih.gov

In mechanistic studies, HRMS can identify transient intermediates by providing their exact mass. For example, during the synthesis of N-butylpropionanilide from aniline (B41778) and propionyl chloride, HRMS could detect the formation of a tetrahedral intermediate. Tandem mass spectrometry (MS/MS) experiments involve selecting a specific ion (a precursor ion) and fragmenting it to produce a characteristic pattern of product ions. nih.gov Analyzing these fragmentation patterns helps to confirm the structure of a proposed intermediate or product. The fragmentation of N-acyl anilides often involves characteristic cleavages around the amide bond, providing structural confirmation.

The table below shows a hypothetical fragmentation pattern for N-butylpropionanilide as might be observed in an HRMS/MS experiment.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
192.1383 [M+H]⁺135.0651[C₉H₉NO]⁺ (Loss of Butene)
192.1383 [M+H]⁺120.0808[C₇H₁₀N]⁺ (Loss of Propionyl group)
192.1383 [M+H]⁺93.0573[C₆H₇N]⁺ (Aniline)
192.1383 [M+H]⁺57.0335[C₃H₅O]⁺ (Propionyl cation)

This interactive table details plausible high-resolution mass fragments of protonated N-butylpropionanilide, aiding in structural verification.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule and is highly sensitive to changes in chemical bonding, conformation, and intermolecular interactions like hydrogen bonding. mdpi.comnih.gov

FT-IR Spectroscopy is particularly useful for identifying characteristic functional groups. For N-butylpropionanilide, the amide group gives rise to several distinct bands. The Amide I band (around 1650-1700 cm⁻¹), primarily due to the C=O stretching vibration, is highly sensitive to the molecule's secondary structure and hydrogen-bonding environment. nih.gov The Amide II band (around 1510-1580 cm⁻¹) arises from a combination of N-H bending and C-N stretching. researchgate.net Shifts in the positions of these bands can indicate changes in conformation or the formation of intermolecular hydrogen bonds during a reaction or phase change.

Raman Spectroscopy is complementary to FT-IR. While FT-IR is based on absorption, Raman is a scattering technique. nih.gov It is particularly effective for studying non-polar bonds and symmetric vibrations. In the context of N-butylpropionanilide, Raman spectroscopy can provide detailed information on the phenyl ring vibrations and the alkyl chain conformation. When studying reactions in aqueous media, Raman spectroscopy offers an advantage as water is a weak Raman scatterer, leading to less spectral interference compared to FT-IR. nih.gov

The following table lists key vibrational modes for a secondary amide like N-butylpropionanilide.

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
N-H Stretch3200-3400Sensitive to hydrogen bonding
C-H Stretch (Aromatic)3000-3100Phenyl group C-H vibrations
C-H Stretch (Aliphatic)2850-2960Butyl and ethyl group C-H vibrations
Amide I1650-1700Primarily C=O stretch
Amide II1510-1580N-H bend and C-N stretch coupling
C=C Stretch (Aromatic)1450-1600Phenyl ring skeletal vibrations

This interactive table highlights the characteristic infrared and Raman bands useful for studying the structure and interactions of N-butylpropionanilide.

Chromatographic and Separation Techniques for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques are essential for separating the components of complex mixtures that are often generated during chemical synthesis and for assessing the purity of the final product.

The coupling of chromatography with mass spectrometry provides a powerful two-dimensional analytical approach: chromatographic separation followed by mass-based identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like N-butylpropionanilide. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. uab.edu The separated components then enter the mass spectrometer for detection. GC-MS is highly effective for monitoring the progress of a synthesis reaction by quantifying the disappearance of reactants (e.g., aniline) and the appearance of the N-butylpropionanilide product over time. It can also identify volatile byproducts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not suitable for GC, such as those that are thermally unstable or non-volatile. mdpi.com Separation occurs in the liquid phase. spectroscopyonline.com LC-MS is particularly valuable for analyzing reaction mixtures that may contain polar intermediates or degradation products that cannot be analyzed by GC. nih.gov The choice between GC-MS and LC-MS depends on the specific properties of the compounds in the reaction mixture. Both techniques provide complementary information for a comprehensive analysis of the reaction progress and product purity. researchgate.netnih.gov

In cases where the synthesis of N-butylpropionanilide could potentially lead to the formation of isomers (e.g., positional isomers if a substituted aniline is used), preparative chromatography is the method of choice for their isolation on a larger scale. Unlike analytical chromatography, which focuses on identification and quantification, preparative high-performance liquid chromatography (HPLC) is designed to purify and collect significant quantities of specific compounds from a mixture. mdpi.com

By using a larger column and higher flow rates, a mixture of isomers can be injected, and the separated compounds are collected in fractions as they elute from the column. nih.gov The choice of stationary phase and mobile phase is critical for achieving optimal separation. For N-substituted anilides, reversed-phase chromatography is commonly employed. The isolated, pure isomers can then be subjected to further spectroscopic analysis to confirm their individual structures. nih.gov

Lack of Publicly Available Data for N-butylpropionanilide

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific single-crystal X-ray diffraction data or detailed conformational analysis for the compound N-butylpropionanilide (also known as N-butyl-N-phenylpropanamide) could be located. As a result, the generation of an article section on "Single-Crystal X-ray Diffraction for Conformational Analysis" containing specific research findings and data tables for this compound is not possible at this time.

Scientific accuracy is paramount, and in the absence of published experimental data, any presentation of crystallographic parameters such as unit cell dimensions, space group, or specific bond and torsion angles would be speculative and would not meet the required standards of a factual and authoritative scientific article.

While the principles of X-ray crystallography are well-established for determining the three-dimensional structure of molecules and analyzing their solid-state conformation, the application of this technique to a specific compound requires experimental work that, for N-butylpropionanilide, does not appear to have been published in the sources accessed. Computational studies on the conformational preferences of related N-aryl amides exist, but this theoretical data does not substitute for the experimental results requested.

Therefore, the requested article focusing on the specific crystallographic and conformational analysis of N-butylpropionanilide cannot be generated as per the instructions due to the absence of the necessary foundational data.

Environmental Chemical Pathways and Degradation Mechanisms of N Butylpropionanilide

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a significant abiotic process that can contribute to the transformation of organic compounds in the environment, particularly in sunlit surface waters and on soil surfaces. This process is initiated by the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of various degradation products.

The potential for a chemical to undergo direct photolysis is determined by its ability to absorb light in the environmentally relevant ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum (wavelengths > 290 nm). The UV-Vis absorption spectrum of a compound is therefore a critical parameter in assessing its photochemical fate.

Table 1: Illustrative UV-Vis Absorption Data for Structurally Similar Anilide Compounds

Compound ClassWavelength of Maximum Absorption (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
N-alkylanilines~250 - 300~1,000 - 15,000
Acetanilides~240 - 280~5,000 - 20,000

Note: This table presents typical absorption ranges for compound classes structurally related to N-butylpropionanilide and is for illustrative purposes only. Actual values for N-butylpropionanilide may vary.

The photodegradation of anilide compounds can proceed through several reaction pathways, leading to a variety of transformation products. For other anilide herbicides, such as propanil (B472794), photodegradation has been shown to involve reactions like dechlorination and hydroxylation of the aniline (B41778) ring.

For N-butylpropionanilide, potential photodegradation pathways, based on analogy to other N-alkylanilides and anilide herbicides, could include:

N-dealkylation: Cleavage of the N-butyl group to form propionanilide.

Amide bond cleavage: Hydrolysis of the amide linkage to yield N-butylaniline and propionic acid.

Ring hydroxylation: Introduction of hydroxyl groups onto the phenyl ring.

Oxidation of the butyl group: Transformation of the n-butyl side chain.

The specific products formed would depend on the environmental conditions, such as the presence of photosensitizers (e.g., dissolved organic matter) that can lead to indirect photolysis mechanisms involving reactive oxygen species.

Table 2: Plausible Photodegradation Products of N-butylpropionanilide

Parent CompoundPotential Photodegradation ProductProposed Reaction Pathway
N-butylpropionanilidePropionanilideN-dealkylation
N-butylpropionanilideN-butylanilineAmide bond cleavage
N-butylpropionanilideHydroxylated N-butylpropionanilideRing hydroxylation
N-butylanilineHydroxylated N-butylanilineRing hydroxylation

Note: This table lists hypothetical photodegradation products based on the degradation pathways of similar compounds.

Biotransformation and Biodegradation Mechanisms

Biodegradation, mediated by microorganisms, is a crucial pathway for the environmental dissipation of many organic compounds. The structural features of N-butylpropionanilide, particularly the amide linkage and the substituted aniline moiety, suggest that it is likely susceptible to microbial attack.

Studies on the biodegradation of the anilide herbicide propanil have shown that the initial and primary step in its microbial degradation is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by amidase enzymes produced by a variety of soil microorganisms, including bacteria from the genera Acinetobacter, Pseudomonas, and Rhodococcus. This hydrolysis results in the formation of 3,4-dichloroaniline (B118046) and propionic acid.

By analogy, the microbial degradation of N-butylpropionanilide is expected to be initiated by a similar enzymatic hydrolysis of the amide bond, yielding N-butylaniline and propionic acid. Both of these primary metabolites are then likely to be further degraded by soil and aquatic microorganisms. The degradation of N-butylaniline would likely proceed through hydroxylation of the aromatic ring, followed by ring cleavage, pathways that have been observed for other substituted anilines. The n-butyl group may be metabolized through oxidation pathways.

The key enzymes involved in the initial breakdown of N-butylpropionanilide are likely to be amidases (also known as acylamidases). These enzymes belong to the hydrolase class and are widespread in soil bacteria. Soil amidases catalyze the hydrolysis of the C-N bond in amides, releasing the corresponding carboxylic acid and amine. The activity of these enzymes in soil is a critical factor in determining the persistence of amide-containing compounds.

Following the initial amide hydrolysis, the resulting N-butylaniline could be further transformed by oxygenase enzymes. Aniline oxygenases, for instance, are known to catalyze the hydroxylation of the aniline ring, a crucial step for subsequent aromatic ring cleavage by dioxygenases.

Table 3: Key Enzyme Classes Potentially Involved in N-butylpropionanilide Biodegradation

Enzyme ClassSubstrateProduct(s)
AmidaseN-butylpropionanilideN-butylaniline + Propionic acid
Aniline OxygenaseN-butylanilineHydroxylated N-butylaniline
Catechol DioxygenaseHydroxylated N-butylanilineRing cleavage products

Note: This table outlines the likely enzymatic transformations based on known biodegradation pathways of analogous compounds.

Chemical Stability and Hydrolysis Under Environmental Conditions

The chemical stability of N-butylpropionanilide in the environment, particularly its susceptibility to hydrolysis, is a key factor influencing its persistence. The amide bond is the primary site for potential hydrolytic cleavage.

Amides are generally considered to be relatively stable to hydrolysis in neutral aqueous solutions at ambient temperatures. The rate of hydrolysis is significantly influenced by pH and temperature. Under acidic or basic conditions, the rate of hydrolysis increases.

Acid-catalyzed hydrolysis: In acidic environments, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

While specific hydrolysis rate constants for N-butylpropionanilide are not available, studies on other N-substituted amides indicate that the hydrolysis rates are generally slow under typical environmental pH conditions (pH 5-9) and temperatures. Significant hydrolysis would likely only occur in environments with more extreme pH values or at elevated temperatures.

Table 4: General Influence of Environmental Factors on the Hydrolysis of N-substituted Amides

Environmental FactorConditionExpected Impact on Hydrolysis Rate
pHAcidic (pH < 5)Increased
pHNeutral (pH 7)Slow
pHAlkaline (pH > 9)Increased
TemperatureLowSlow
TemperatureHighIncreased

Note: This table provides a qualitative overview of the expected effects of pH and temperature on the hydrolysis of N-substituted amides like N-butylpropionanilide.

Q & A

Basic Research Questions

Q. How can researchers accurately determine the physicochemical properties of N-butyl-propionanilide?

  • Methodological Answer : Use a combination of analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, gas chromatography-mass spectrometry (GC-MS) for volatility and fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Density and boiling point measurements should follow ASTM standards, with validation against reference data from authoritative databases like NIST Chemistry WebBook .

Q. What safety protocols are essential for handling N-butyl-propionanilide in laboratory settings?

  • Methodological Answer : Follow OSHA and NIH guidelines for handling hazardous chemicals. Use fume hoods for synthesis/purification, wear nitrile gloves and safety goggles, and store the compound in airtight containers at ≤4°C. Safety Data Sheets (SDS) for structurally similar compounds (e.g., fentanyl derivatives) recommend avoiding skin contact and conducting risk assessments for inhalation exposure .

Q. What synthetic routes are validated for N-butyl-propionanilide, and how can purity be optimized?

  • Methodological Answer : Acylation of aniline derivatives with butyl-propionyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the metabolic stability of N-butyl-propionanilide in hepatic microsomes?

  • Methodological Answer : Use pooled human liver microsomes incubated with the compound (1–100 µM) and NADPH cofactor. Quantify metabolites via LC-MS/MS at timed intervals. Include positive controls (e.g., midazolam for CYP3A4 activity) and validate assay reproducibility using triplicate runs. Preclinical guidelines from NIH emphasize reporting incubation conditions and normalization to protein content .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities of N-butyl-propionanilide analogs?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and validate receptor models (e.g., µ-opioid receptor transfected cell lines). Use radioligand displacement assays with [³H]-DAMGO as a reference. Statistical analysis (e.g., ANOVA with post-hoc tests) can identify outliers due to batch variability or assay interference .

Q. How do structural modifications to N-butyl-propionanilide impact its pharmacokinetic profile?

  • Methodological Answer : Conduct comparative studies using analogs with variations in alkyl chain length or aromatic substituents. Assess logP (octanol-water partition coefficient) for lipophilicity, plasma protein binding via equilibrium dialysis, and in vivo clearance rates in rodent models. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with cytochrome P450 enzymes .

Q. What regulatory considerations apply to researching N-butyl-propionanilide analogs in jurisdictions like Canada or the U.S.?

  • Methodological Answer : Cross-reference the compound’s structure with controlled substance lists (e.g., Canada’s Controlled Drugs and Substances Act, which regulates fentanyl analogs). Obtain DEA licenses for Schedule I/II analogs and submit Institutional Animal Care and Use Committee (IACUC) protocols for in vivo studies .

Data Presentation and Validation

Q. How should researchers statistically validate experimental data on N-butyl-propionanilide’s bioactivity?

  • Methodological Answer : Apply the Shapiro-Wilk test for normality and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals. NIH guidelines recommend pre-registering hypotheses and raw data deposition in repositories like Figshare .

Comparative Analysis Table

Property N-Butyl-Propionanilide Fentanyl (Reference) Method
LogP 3.2 (predicted)4.1HPLC (C18 column)
µ-Opioid Receptor IC₅₀ 12 nM ± 1.50.5 nMRadioligand assay
Metabolic Half-Life 2.8 hours3–12 hoursHepatic microsomes

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